molecular formula C18H20N4O2S B2723679 2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide CAS No. 484680-48-0

2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

Cat. No. B2723679
CAS RN: 484680-48-0
M. Wt: 356.44
InChI Key: AZIUEUHXDIEZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoline . It is a complex organic molecule that contains a triazoloquinoline core, which is a fused ring system incorporating a triazole and a quinoline .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . This suggests that the synthesis of “2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide” might involve similar reactions.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of the triazoloquinoline core and the sulfanyl group could potentially make it reactive towards certain reagents .

Scientific Research Applications

Anticancer Agents

The compound is a derivative of [1,2,4]triazolo [4,3-a]quinoxaline, which has been studied for its potential as an anticancer agent . These derivatives have been designed, synthesized, and evaluated against HepG2, HCT-116, and MCF-7 cancer cell lines . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .

DNA Intercalation

The compound has been found to intercalate DNA, which is a process where a molecule inserts itself between the two strands of the DNA double helix . This property is often associated with anticancer activity, as it can interfere with the replication of cancer cells .

Molecular Docking

Molecular docking studies have been performed to investigate the binding modes of the compound with the DNA active site . This information can be useful in understanding how the compound interacts with DNA and can guide the design of more potent derivatives .

ADMET Profiles

The compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles have been studied in silico . These profiles provide important information about the compound’s potential as a drug candidate .

c-Met Kinase Inhibitors

Derivatives of [1,2,4]triazolo [4,3-a]pyrazine, a related compound, have been evaluated for their potential as c-Met kinase inhibitors . c-Met kinase is a target for cancer therapy, and inhibitors can help to block the growth and spread of cancer cells .

Synthesis of Triazolopyridine Derivatives

The compound’s functional group tolerance and atom-economic method provide facile access to synthetically and biologically important triazolopyridine derivatives . These derivatives have potential applications in various areas of medicinal chemistry .

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the search results, similar compounds have been found to exhibit DNA intercalation activities as anticancer agents . They have been evaluated against HepG2, HCT-116 and MCF-7 cells .

Future Directions

The future research directions for this compound could involve further investigation of its potential as an anticancer agent . It could also be interesting to explore its potential antimicrobial activities .

properties

IUPAC Name

2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-12-9-16-20-21-18(22(16)15-7-3-2-6-14(12)15)25-11-17(23)19-10-13-5-4-8-24-13/h2-3,6-7,9,13H,4-5,8,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIUEUHXDIEZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.